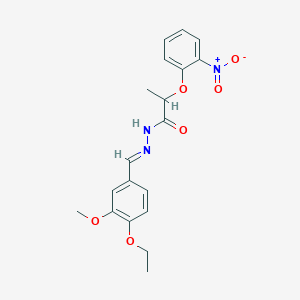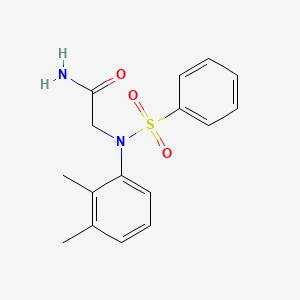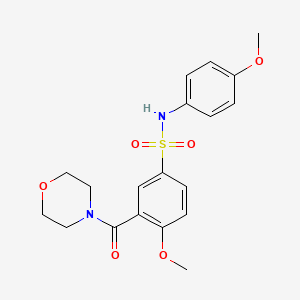
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as BMD-104, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It does this by activating the caspase-3 pathway, which is involved in the regulation of apoptosis. This compound has also been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, by disrupting the cell wall synthesis.
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been found to have a low inhibitory concentration against cancer cells, indicating its potential as an effective anticancer agent. This compound has also been found to have good solubility and stability in various solvents, making it a useful building block for the synthesis of nanomaterials.
实验室实验的优点和局限性
One advantage of using 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its versatility, as it can be used in various fields of research. Its low toxicity and good solubility and stability make it a useful building block for the synthesis of nanomaterials. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
未来方向
There are several future directions for the research of 5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In medicinal chemistry, further studies could be conducted to explore its potential as an anticancer, antitubercular, and antimicrobial agent. In materials science, this compound could be further explored as a building block for the synthesis of nanomaterials with potential applications in drug delivery and catalysis. In analytical chemistry, this compound could be further studied as a fluorescent probe for the detection of metal ions. Additionally, further research could be conducted to optimize the synthesis method of this compound to make it more accessible to researchers.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields of scientific research. Its synthesis method is relatively complex, but its low toxicity and good solubility and stability make it a useful building block for the synthesis of nanomaterials. Further research could be conducted to explore its potential as an anticancer, antitubercular, and antimicrobial agent, as well as its potential as a fluorescent probe for the detection of metal ions.
合成方法
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized using a multi-step process, starting with the reaction of 3-methylbenzaldehyde and hydrazine hydrate to form 3-(3-methylphenyl)hydrazine. This intermediate is then reacted with 1,3-benzodioxole-5-carboxaldehyde in the presence of acetic anhydride and sulfuric acid to form this compound.
科学研究应用
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been found to have anticancer, antitubercular, and antimicrobial properties. In materials science, this compound has been used as a building block for the synthesis of nanomaterials with potential applications in drug delivery and catalysis. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10-3-2-4-11(7-10)15-17-16(21-18-15)12-5-6-13-14(8-12)20-9-19-13/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQYZOBKDKKWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808490 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)



![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)



![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)